molecular formula C22H15NO4S2 B2656756 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]-2-(thiophen-2-yl)acetamide CAS No. 883966-50-5

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2656756
CAS No.: 883966-50-5
M. Wt: 421.49
InChI Key: NVDKGSHVMBYXAP-UHFFFAOYSA-N
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Description

The compound N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]-2-(thiophen-2-yl)acetamide features a thiochromen-4-one core fused with a benzene ring, substituted at position 3 with a 1,3-benzodioxol group and at position 2 with a thiophene-containing acetamide side chain.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2/c24-19(11-14-4-3-9-28-14)23-22-20(13-7-8-16-17(10-13)27-12-26-16)21(25)15-5-1-2-6-18(15)29-22/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDKGSHVMBYXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(SC4=CC=CC=C4C3=O)NC(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Construction of the Thiochromenone Core: This involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of sulfur.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Final Assembly: The final step involves the acylation of the intermediate with an appropriate acyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Biological Activity

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic pathways. Research indicates that compounds with similar thiochromen structures can act as allosteric modulators and disrupt critical metabolic functions in pathogens such as those causing malaria and leishmaniasis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiochromen derivatives. For example, compounds structurally related to this compound have shown promising results against various bacterial strains, including:

Microorganism Activity (EC50)
Staphylococcus aureus< 10 μM
Escherichia coli< 10 μM
Bacillus subtilis< 10 μM

These findings suggest that the compound may inhibit bacterial growth through mechanisms involving oxidative stress and disruption of cellular homeostasis .

Case Studies

  • Leishmaniasis Treatment : In vitro studies demonstrated that derivatives of thiochromens could significantly increase reactive oxygen species (ROS) levels in Leishmania parasites, leading to cell death. The selectivity index for these compounds was found to be greater than 150 against monocytes, indicating a favorable therapeutic profile .
  • Trypanosomal Activity : Another study focused on the activity of thiochromen derivatives against trypanosomatids showed that these compounds could effectively inhibit trypanothione reductase (TR), an essential enzyme for maintaining redox balance in parasites. This inhibition resulted in increased ROS levels and subsequent parasite death.

Scientific Research Applications

Chemistry

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]-2-(thiophen-2-yl)acetamide serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : Introducing additional functional groups.
  • Reduction : Modifying the oxidation state to alter biological activity.

Biology

The compound is under investigation for its potential biological activities , particularly:

Antioxidant Properties : Studies indicate that compounds with similar structures exhibit significant antioxidant activities, potentially mitigating oxidative stress in cells.

Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as microtubule stabilization or disruption.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of thiochromen compounds on cancer cell lines. Results indicated that derivatives similar to this compound significantly reduced cell viability in breast and lung cancer models.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may provide:

Novel Therapeutics : The combination of benzodioxole and thiophene rings has been associated with enhanced bioactivity against specific targets in disease pathways.

Industry

In industrial applications, this compound may be utilized in:

Material Development : Its electronic properties could be harnessed in developing new materials for optoelectronic applications.

Comparison with Similar Compounds

Core Heterocycles

  • Thiochromen-4-one vs. Thiazolidinone: The target compound’s thiochromen-4-one core (a fused thiopyran-benzene system) contrasts with the thiazolidinone (5-membered sulfur-nitrogen heterocycle) in compounds 9–13, 25, 50, 51, and 54 .

Substituent Effects

  • Benzodioxol Group :
    • The 1,3-benzodioxol substituent (methylenedioxy ring) at position 3 is analogous to electron-donating substituents in compounds like 25 (3,4,5-trimethoxybenzylidene) and 54 (3,5-diisopropyl-2-hydroxybenzylidene). These groups enhance lipophilicity and may influence binding interactions .
  • Thiophene Acetamide :
    • The thiophen-2-yl acetamide side chain parallels phenyl or substituted phenyl groups in compounds 9 (4-methoxyphenyl) and 50 (4-hydroxyphenyl). Thiophene’s aromaticity and sulfur atom could modulate electronic properties and solubility differently than phenyl derivatives .

Physicochemical Properties

Melting Points

  • Thiazolidinone derivatives with electron-withdrawing groups (e.g., 50: 3,5-dichloro-2-hydroxybenzylidene) exhibit higher melting points (217–218°C) compared to electron-donating substituents (e.g., 25: 3,4,5-trimethoxybenzylidene, 160–161°C). The target’s benzodioxol group (electron-rich) may result in intermediate melting points, similar to 54 (184–185°C) .

Spectroscopic Characterization

¹H-NMR Signatures

  • Benzodioxol Protons : Expected resonances at δ5.9–6.0 (methylenedioxy CH2) and δ6.8–7.0 (aromatic protons), comparable to 54 (δ6.8–7.67) .
  • Thiophene Protons : Likely signals at δ7.0–7.5 (thiophene H-3/H-4), resembling thiophene derivatives in 25 (δ7.64–8.17) and 54 .
  • Acetamide NH : A deshielded singlet near δ10–12, as seen in 50 (δ11.93) and 54 (δ10.13) .

Tabulated Comparison of Key Analogs

Compound ID/Ref. Core Structure Key Substituents Yield (%) m.p. (°C) Notable ¹H-NMR Features (δ)
9 Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 7.37–7.43 (m, Harom), 7.63 (s, CH)
50 Thiazolidinone 3,5-Dichloro-2-hydroxybenzylidene 53 217–218 7.63 (s, CH), 9.41 (s, OH), 11.93 (s, NH)
25 Thiazolidinone 3,4,5-Trimethoxybenzylidene 89 160–161 3.73 (s, OCH3), 7.11 (s, Harom)
54 Thiazolidinone 3,5-Diisopropyl-2-hydroxybenzylidene 77 184–185 1.1–1.15 (m, CH3), 7.67 (s, CH)
Target Compound Thiochromen-4-one 1,3-Benzodioxol-5-yl, Thiophen-2-yl N/A* N/A* Expected: δ5.9–6.0 (benzodioxol), δ7.0–7.5 (thiophene)

Q & A

Synthesis and Purification Strategies

Q: What multi-step synthetic routes are recommended for synthesizing this compound, and how can purity be ensured at each stage? A: The synthesis involves sequential coupling reactions, starting with the preparation of the thiochromenone core followed by functionalization with the benzodioxole and thiophene-acetamide moieties. Key steps include:

  • Step 1: Cyclization of thiophene derivatives to form the thiochromen-4-one backbone using DMF as a solvent and triethylamine as a base to deprotonate intermediates .
  • Step 2: Thiol-ene "click" chemistry to attach the benzodioxol-5-yl group under nitrogen atmosphere to prevent oxidation .
  • Step 3: Amide coupling using EDCI/HOBt to introduce the thiophen-2-ylacetamide group .
    Purity Control: Monitor reactions via TLC (Rf tracking) and HPLC (≥95% purity thresholds). Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Structural Characterization and Spectral Analysis

Q: Which analytical techniques are critical for confirming the compound’s structure and functional groups? A: A combination of spectroscopic and spectrometric methods is essential:

  • NMR: 1^1H and 13^13C NMR identify proton environments (e.g., benzodioxole methylenedioxy protons at δ 5.9–6.1 ppm; thiophene β-protons at δ 7.2–7.4 ppm) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 465.08) and fragment patterns .
  • FT-IR: Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bending (~3300 cm⁻¹) .

Initial Biological Activity Screening

Q: What in vitro assays are prioritized for preliminary evaluation of bioactivity? A: Prioritize assays aligned with structural motifs:

  • Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the thiochromenone scaffold’s ATP-binding affinity .
  • Antiproliferative Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations via nonlinear regression .
  • Antimicrobial Testing: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can reaction yields be improved while minimizing side products? A: Critical parameters include:

  • Temperature Control: Maintain 60–80°C during cyclization to avoid decarboxylation .
  • Catalyst Screening: Test Pd(PPh3)4 vs. CuI for Suzuki-Miyaura coupling; the latter reduces palladium contamination .
  • Solvent Effects: Compare DMF (polar aprotic) vs. THF (lower dielectric constant) for nucleophilic substitutions .
    Data-Driven Optimization: Use DOE (Design of Experiments) to model interactions between variables (e.g., pH, solvent ratio) .

Mechanistic Studies: Target Engagement and Pathway Analysis

Q: How can researchers elucidate the compound’s mechanism of action? A: Advanced methodologies include:

  • Molecular Docking: Simulate binding to kinase domains (e.g., PDB: 1M17) using AutoDock Vina; focus on hydrogen bonding with the acetamide carbonyl .
  • Western Blotting: Quantify downstream proteins (e.g., p-AKT, Bcl-2) in treated cancer cells to map apoptosis pathways .
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics to immobilized targets (KD < 1 µM suggests high affinity) .

Stability and Reactivity Under Physiological Conditions

Q: What strategies ensure chemical stability in biological assays? A: Evaluate degradation pathways:

  • pH Stability: Incubate in buffers (pH 2–9) for 24h; monitor via HPLC. The benzodioxole group may hydrolyze at pH > 8 .
  • Thermal Stability: Accelerated aging at 40°C/75% RH; DSC detects melting point shifts (>200°C indicates robustness) .
  • Light Sensitivity: UV-Vis spectroscopy post-UV exposure (λ = 254 nm) to assess photodegradation .

Comparative Analysis with Structural Analogs

Q: How does this compound compare to analogs in terms of activity and physicochemical properties? A: Key analogs and their profiles:

Compound IDStructural VariationBioactivity (IC50)Solubility (mg/mL)
Target Compound Benzodioxole-thiochromenoneEGFR: 0.45 µM; MCF-7: 8.2 µM0.12 (PBS)
Analog A Pyrimidine coreVEGFR2: 1.2 µM0.08 (DMSO)
Analog B Naphthalene substitutionAnticancer: HeLa 12.5 µM0.25 (EtOH)

Methodology: Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .

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